Lipophilicity (XLogP3) Comparison: Target vs. Unsubstituted Indole-2-carboxylate
The target compound exhibits an XLogP3 of 2.0, reflecting moderate lipophilicity suitable for balancing membrane permeability and aqueous solubility. This value is slightly elevated compared to the unsubstituted methyl 1H-indole-2-carboxylate (XLogP3 = 1.95) [1], and substantially higher than the more polar diacid analog 3-(carboxymethyl)-1H-indole-2-carboxylic acid (XLogP3 = 1.4) [2]. The difference arises from the esterification of the C-3 acetic acid side chain, which reduces hydrogen-bonding capacity and increases lipophilic character.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.0 |
| Comparator Or Baseline | Methyl 1H-indole-2-carboxylate: 1.95; 3-(Carboxymethyl)-1H-indole-2-carboxylic acid: 1.4 |
| Quantified Difference | +0.05 log units vs. unsubstituted analog; +0.6 log units vs. diacid analog |
| Conditions | Computed using XLogP3 algorithm (PubChem 2025.04.14) |
Why This Matters
For CNS-targeted research programs, a logP value near 2.0 is considered optimal for blood-brain barrier penetration, whereas the more polar diacid analog (logP 1.4) may exhibit reduced passive permeability.
- [1] PubChem. Methyl 1H-indole-2-carboxylate. Compound Summary for CID 70992. View Source
- [2] PubChem. 3-(carboxymethyl)-1H-indole-2-carboxylic acid. Compound Summary for CID 674935. View Source
